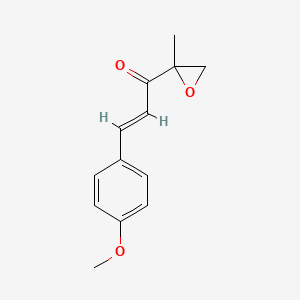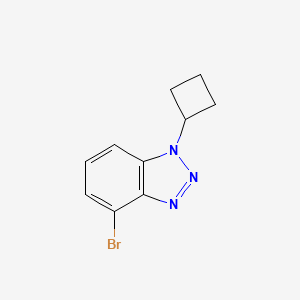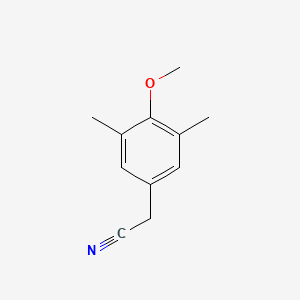![molecular formula C10H6Cl3FN2O2 B12078560 2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)
2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2,3-dichloro-4-[2-(3-chloro-4-fluorophényl)hydrazono]but-2-énoïque est un composé organique complexe de formule moléculaire C10H6Cl3FN2O2. Il est principalement utilisé dans les milieux de recherche et est connu pour sa structure chimique unique, qui comprend à la fois des cycles aromatiques chlorés et fluorés.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2,3-dichloro-4-[2-(3-chloro-4-fluorophényl)hydrazono]but-2-énoïque implique généralement plusieurs étapes, commençant par la préparation du dérivé hydrazone. Le processus comprend souvent la réaction de la 3-chloro-4-fluoroaniline avec un dérivé d’acide buténoïque chloré approprié dans des conditions contrôlées. Les conditions de réaction impliquent généralement l’utilisation de solvants comme l’éthanol ou le méthanol et peuvent nécessiter des catalyseurs pour faciliter la réaction.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l’approche générale impliquerait une mise à l’échelle du processus de synthèse en laboratoire. Cela inclurait l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour manipuler les intermédiaires chlorés et fluorés.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2,3-dichloro-4-[2-(3-chloro-4-fluorophényl)hydrazono]but-2-énoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits, selon l’agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d’hydrazine.
Substitution : Les cycles aromatiques chlorés et fluorés peuvent participer à des réactions de substitution, où les atomes de chlore ou de fluor sont remplacés par d’autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions de réaction varient, mais impliquent souvent des températures contrôlées et l’utilisation d’atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des dérivés d’hydrazine.
Applications de recherche scientifique
L’acide 2,3-dichloro-4-[2-(3-chloro-4-fluorophényl)hydrazono]but-2-énoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et l’étude des mécanismes réactionnels.
Biologie : Le composé peut être utilisé dans des tests biochimiques pour étudier les interactions et l’inhibition enzymatiques.
Médecine : La recherche sur les applications thérapeutiques potentielles, telles que les propriétés anti-inflammatoires ou anticancéreuses, est en cours.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse d’autres composés chimiques.
Applications De Recherche Scientifique
2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
Le mécanisme d’action de l’acide 2,3-dichloro-4-[2-(3-chloro-4-fluorophényl)hydrazono]but-2-énoïque implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure unique du composé lui permet de se lier à ces cibles, inhibant potentiellement leur activité ou modifiant leur fonction. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2,3-dichloro-4-oxo-but-2-énoïque
- 3,3’-Dichloro-4,4’-diamino-diphénylméthane
- Dérivés de 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidène)amino]N(4,6-diméthyl-2-pyrimidinyl)-benzène
Unicité
L’acide 2,3-dichloro-4-[2-(3-chloro-4-fluorophényl)hydrazono]but-2-énoïque est unique en raison de sa combinaison de cycles aromatiques chlorés et fluorés, qui confèrent des propriétés chimiques et une réactivité spécifiques.
Propriétés
Formule moléculaire |
C10H6Cl3FN2O2 |
|---|---|
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
(E,4E)-2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid |
InChI |
InChI=1S/C10H6Cl3FN2O2/c11-6-3-5(1-2-8(6)14)16-15-4-7(12)9(13)10(17)18/h1-4,16H,(H,17,18)/b9-7+,15-4+ |
Clé InChI |
PMFGJGLWOAQEMP-XGFGJNLOSA-N |
SMILES isomérique |
C1=CC(=C(C=C1N/N=C/C(=C(/C(=O)O)\Cl)/Cl)Cl)F |
SMILES canonique |
C1=CC(=C(C=C1NN=CC(=C(C(=O)O)Cl)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)


![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)


![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)
![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)




